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Compound of Interest

Compound Name: C15H11N703S2

Cat. No.: B12635764

Technical Support Center: Dasatinib
(C22H26CIN702S)

Disclaimer: The following information is provided for research and informational purposes only.
The chemical formula C15H11N703S2 did not correspond to a readily identifiable compound.
This technical support guide has been generated based on information for Dasatinib
(C22H26CIN702S), a compound with applications relevant to researchers, scientists, and drug
development professionals.

Frequently Asked Questions (FAQSs)

Q1: What is Dasatinib and what is its primary mechanism of action?

Dasatinib is a potent multi-targeted tyrosine kinase inhibitor.[1] Its primary mechanism of action
is the inhibition of the BCR-ABL kinase, an abnormal protein produced by the Philadelphia
chromosome translocation commonly found in Chronic Myeloid Leukemia (CML) and some
forms of Acute Lymphoblastic Leukemia (ALL).[1] By blocking the ATP-binding site of the BCR-
ABL kinase, Dasatinib inhibits its activity, leading to the programmed cell death (apoptosis) of
malignant cells.[1] Additionally, Dasatinib inhibits other kinases such as the SRC family
kinases, c-KIT, EPHA2, and PDGFRf.[1][2]

Q2: What are the common sources of lot-to-lot variability in Dasatinib?

Lot-to-lot variability in Dasatinib can arise from several factors, including:
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e Polymorphism: Dasatinib can exist in different crystalline forms, such as the monohydrate
and anhydrate forms. These forms can have different solubility and dissolution
characteristics, leading to variability in bioavailability.[3][4] A novel formulation containing
Dasatinib anhydrate has been shown to have improved absorption and lower
pharmacokinetic variability compared to the monohydrate form.[3][4]

e Impurities: The presence of process-related impurities, by-products, residual solvents, and
degradation products can vary between batches.[2][5] These impurities can potentially affect
the safety and efficacy of the compound.

o Pharmacokinetic Variability: Dasatinib exhibits high pharmacokinetic and pharmacodynamic
variability between subjects and even between different occasions of administration for the
same subject.[6][7] This variability can be influenced by factors such as patient body mass
index.[6]

Q3: What are the critical quality control measures for Dasatinib?

To ensure the consistency, quality, and safety of Dasatinib, the following quality control
measures are essential:

» Impurity Profiling: Thorough identification, characterization, and quantification of all potential
impurities are crucial.[2][8] This includes process-related impurities, degradation products,
and residual solvents.

o Adherence to Pharmacopeial Standards: Batches must be tested to ensure they meet the
specifications outlined in relevant pharmacopeias, such as the European Pharmacopoeia
(EP) and guidelines from the International Council for Harmonisation (ICH), particularly ICH
Q3A/B for impurities in new drug substances.[5]

o Use of Reference Standards: Qualified reference standards for Dasatinib and its known
impurities are necessary for the accurate validation of analytical methods and for routine
quality control testing.[8]

 Stability Testing: Forced degradation studies under various stress conditions (acidic, alkaline,
oxidative, photolytic, and thermal) should be performed to understand the degradation
pathways and to develop stability-indicating analytical methods.[9][10][11]
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Troubleshooting Guides

Analytical Method Issues

Issue

Potential Cause

Troubleshooting Steps

Poor peak shape or resolution

in HPLC analysis

Inappropriate column, mobile

phase pH, or gradient elution.

Optimize the HPLC method by
testing different C18 columns,
adjusting the mobile phase pH
(Dasatinib's pKa should be
considered), and modifying the
gradient profile.[12] A Kinetex
C18 column with a phosphate
buffer (pH 7.8) and acetonitrile
gradient has been shown to be
effective.[9][10][11]

Inconsistent quantification

results

Instability of the sample or
standard solutions. Issues with

the analytical instrument.

Prepare fresh sample and
standard solutions. Verify the
stability of solutions over the
analysis time. Perform system
suitability tests to ensure the
HPLC system is performing

correctly.

Difficulty in identifying an

unknown impurity peak

The impurity may be a novel
degradation product or a
process-related impurity not

previously characterized.

Isolate the impurity using
preparative HPLC.
Characterize the structure
using high-resolution mass
spectrometry (HRMS), Nuclear
Magnetic Resonance (NMR)
spectroscopy, and Fourier
Transform Infrared (FTIR)
spectroscopy.[9][10][11]

Experimental In-vitro/In-vivo Issues
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Issue

Potential Cause

Troubleshooting Steps

High variability in cell-based

assay results

Inconsistent concentration of
the active compound due to
poor solubility or degradation.
Lot-to-lot variability of the
Dasatinib batch.

Ensure complete dissolution of
Dasatinib in a suitable solvent
like DMSO before diluting in
cell culture media.[12] Qualify
each new lot of Dasatinib for
purity and concentration before
use in critical experiments.
Consider using a formulation
with lower pharmacokinetic
variability, such as the
anhydrate form.[3][4]

Unexpected off-target effects

in experiments

Presence of active impurities in

the Dasatinib lot.

Obtain a comprehensive
impurity profile for the specific
lot being used. If possible, test
the identified impurities for
biological activity in relevant

assays.

Reduced efficacy in animal
models compared to previous

studies

Differences in the oral
bioavailability of the Dasatinib
formulation used. Changes in
the gut pH of the animals

affecting drug absorption.

Be aware that Dasatinib's
solubility is pH-dependent.[3]
Standardize the formulation
and route of administration.
Monitor for any factors that
might alter the gastrointestinal

environment of the animals.

Data Presentation
Table 1: Common Impurities of Dasatinib
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Impurity Type

Examples

Potential Origin

Process-Related Impurities

Dasatinib Carboxylic Acid,
Dasatinib impurity-A, KSM-01
(Key Starting Material)

By-products from synthesis
steps such as amidation,
chlorination, or cyclization.[5]
[12]

Degradation Impurities

Dasatinib N-oxide, Hydrolysis

products

Oxidative degradation from
exposure to air or light;
Hydrolysis under acidic or
moist conditions.[5][9][10]

Residual Solvents

Dimethylformamide (DMF),

Methanol, Dichloromethane

Solvents used during the
synthesis and purification

process.[5]

Elemental Impurities

Palladium, Platinum, Copper

Trace metal catalysts used in

synthetic steps.[5]

Table 2: HPLC Method Parameters for Dasatinib and

Impurity Analysis

Parameter Condition

Column Kinetex C18 (4.6 x 150 mm, 5 um)

Mobile Phase A: 1.36 g/L KH2PO4 in water (pH 7.8 with KOH)
B: Acetonitrile

Elution Mode Gradient

Flow Rate 0.9 mL/min

Column Temperature 45°C

Detection Wavelength 305 nm

Run Time 65 min

(Source: Based on a validated stability-
indicating HPLC method)[9][10][11]
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Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for
Dasatinib

1. Objective: To quantify Dasatinib and separate its degradation and process-related impurities.
2. Materials:

o Dasatinib reference standard and sample

e Potassium dihydrogen phosphate (KH2PO4)

o Potassium hydroxide (KOH)

o Acetonitrile (HPLC grade)

o Water (HPLC grade)

3. Chromatographic Conditions:

e Instrument: HPLC with a photodiode array (PDA) detector.

e Column: Kinetex C18 (4.6 x 150 mm, 5 um).[9][10][11]

o Mobile Phase A: 1.36 g of KH2PO4 dissolved in 1000 mL of water, with the pH adjusted to
7.8 using a diluted KOH solution.[9][10][11]

¢ Mobile Phase B: Acetonitrile.

e Gradient Program: A time-based gradient program should be established to ensure the
separation of all relevant peaks.

e Flow Rate: 0.9 mL/min.[9][10][11]
e Column Temperature: 45°C.[9][10][11]

e Detection: 305 nm.[9][10][11]
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« Injection Volume: 10 pL.
4. Procedure:
o Prepare the mobile phases and degas them.

o Prepare a stock solution of the Dasatinib reference standard in a suitable diluent (e.g.,
methanol).

o Prepare working standard and sample solutions at a concentration of approximately 0.5
mg/mL.[9][10][11]

o Equilibrate the HPLC system with the initial mobile phase composition.

« Inject the standard and sample solutions.

e Record the chromatograms and integrate the peak areas.

o Calculate the concentration of Dasatinib and the percentage of impurities in the sample.

5. Validation: The method should be validated according to ICH guidelines for specificity,
linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
[91[10][11]

Visualizations
Dasatinib Mechanism of Action

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking pro-survival signaling.

Quality Control Workflow for Dasatinib Batches

Caption: A typical workflow for the quality control of Dasatinib batches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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